molecular formula C12H17Cl2NO4S B2438255 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide CAS No. 2034586-77-9

2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B2438255
CAS No.: 2034586-77-9
M. Wt: 342.23
InChI Key: WPFFMZOLYHVGCP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzene ring substituted with two chlorine atoms and a sulfonamide group, which is further substituted with a 2,3-dimethoxy-2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Material: The process begins with 2,5-dichlorobenzenesulfonyl chloride.

    Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with 2,3-dimethoxy-2-methylpropylamine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids.

    Reduction: Amines and alcohols.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorobenzenesulfonamide
  • 2,5-dichloro-N-methylbenzenesulfonamide
  • 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide is unique due to the presence of the 2,3-dimethoxy-2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO4S/c1-12(19-3,8-18-2)7-15-20(16,17)11-6-9(13)4-5-10(11)14/h4-6,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFMZOLYHVGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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